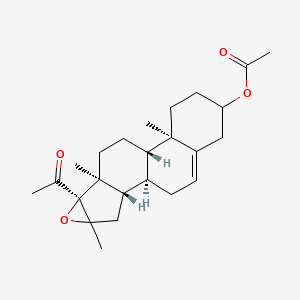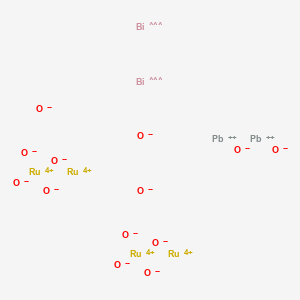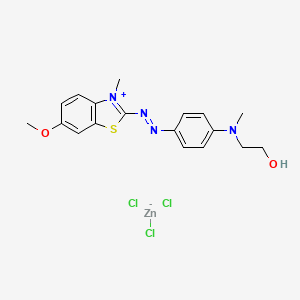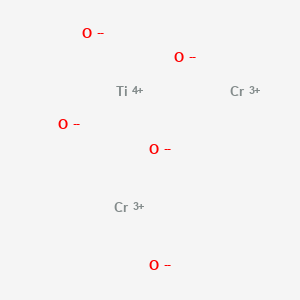![molecular formula C9H14S4 B576908 (1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane CAS No. 13787-69-4](/img/structure/B576908.png)
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane is a unique organosulfur compound characterized by its adamantane-like structure, where sulfur atoms replace some of the carbon atoms. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethyladamantane with sulfur or sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as ether and proceeds according to specific rules, such as the anti-Markovnikov rule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane involves its interaction with specific molecular targets. The sulfur atoms in its structure can form strong bonds with metal ions, making it useful in catalysis. Additionally, its unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: This compound has a similar structure but with different substituents.
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol: Another derivative with a thiol group.
Uniqueness
(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
13787-69-4 |
|---|---|
Molecular Formula |
C9H14S4 |
Molecular Weight |
250.451 |
InChI |
InChI=1S/C9H14S4/c1-7-4-6-10-8(2,12-7)5-9(3,11-6)13-7/h6H,4-5H2,1-3H3/t6?,7?,8-,9+ |
InChI Key |
TUFSZZBOTJUUPN-WZENYGAOSA-N |
SMILES |
CC12CC3SC(S1)(CC(S3)(S2)C)C |
Synonyms |
1,3,5-Trimethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


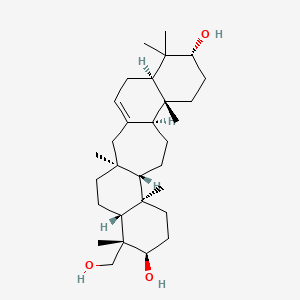
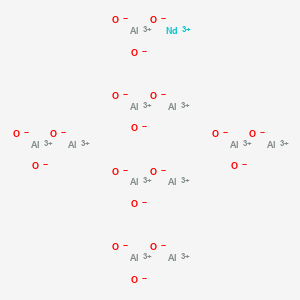
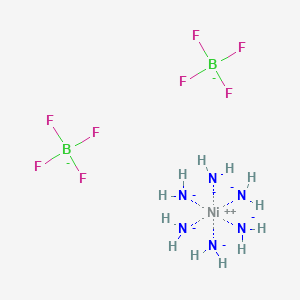
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
![[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
